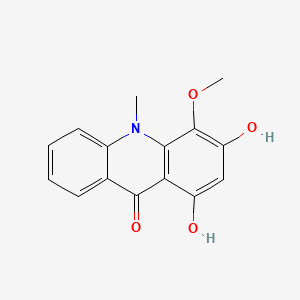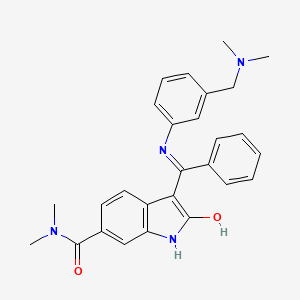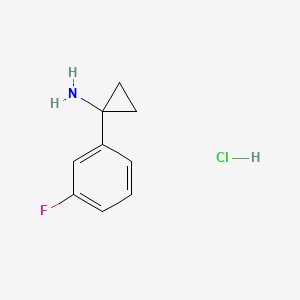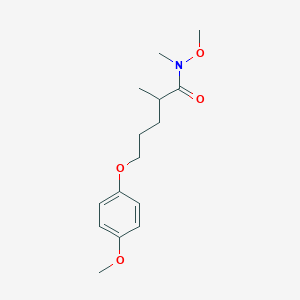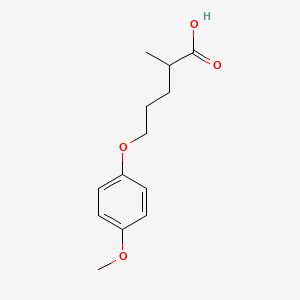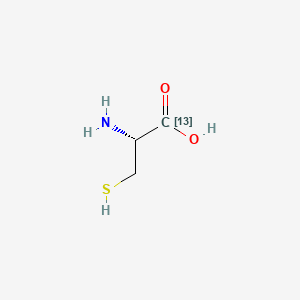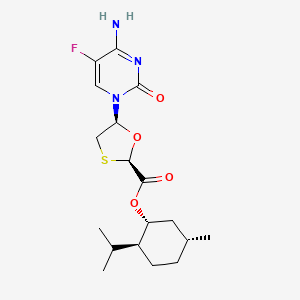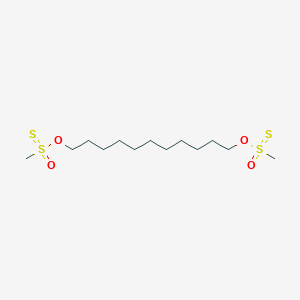
2-Methylpropyl-d9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Methylpropyl-d9-amine typically involves the deuteration of isobutylamine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often require the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . Industrial production methods may involve large-scale deuteration processes using specialized equipment to achieve high yields and purity .
Análisis De Reacciones Químicas
2-Methylpropyl-d9-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction may yield deuterated hydrocarbons .
Aplicaciones Científicas De Investigación
2-Methylpropyl-d9-amine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Methylpropyl-d9-amine involves its interaction with specific molecular targets and pathways. In biological systems, deuterated compounds can exhibit different kinetic isotope effects compared to their non-deuterated counterparts. This can result in altered rates of enzymatic reactions and metabolic processes . The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or metabolic studies .
Comparación Con Compuestos Similares
2-Methylpropyl-d9-amine can be compared to other deuterated amines, such as:
2-Methylpropylamine: The non-deuterated counterpart, which has different kinetic isotope effects and may exhibit different pharmacokinetic properties.
Deuterated Ethylamine: Another deuterated amine with similar applications in research and industry.
Deuterated Methylamine: A simpler deuterated amine used in similar contexts but with different molecular properties.
Propiedades
Número CAS |
1146967-64-7 |
|---|---|
Fórmula molecular |
C4H11N |
Peso molecular |
82.194 |
Nombre IUPAC |
1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-4(2)3-5/h4H,3,5H2,1-2H3/i1D3,2D3,3D2,4D |
Clave InChI |
KDSNLYIMUZNERS-CBZKUFJVSA-N |
SMILES |
CC(C)CN |
Sinónimos |
2-(Methyl-d3)-1-propan-1,1,2,3,3,3-d6-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



